

literature review on 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

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Compound of Interest

Compound Name: 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B170988

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An In-depth Technical Guide to **2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid**: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Non-Natural Amino Acids

In the landscape of contemporary drug discovery and medicinal chemistry, the use of non-natural amino acids as building blocks is a cornerstone of rational drug design.^[1] These tailored molecular fragments allow for the synthesis of novel peptides, peptidomimetics, and small molecules with enhanced pharmacological properties. 2-(tert-butoxycarbonylamino)-2-(3,4-dichlorophenyl)acetic acid, hereafter referred to as Boc-3,4-Cl₂-Phg-OH, is a prime example of such a crucial intermediate. Its structure combines a dichlorinated phenyl ring, known to modulate bioactivity and metabolic stability, with an amino acid scaffold protected by the versatile tert-butyloxycarbonyl (Boc) group.^{[1][2]}

This guide, intended for researchers and scientists in drug development, provides a comprehensive overview of Boc-3,4-Cl₂-Phg-OH, from its synthesis and physicochemical properties to its strategic application in the construction of complex therapeutic agents. We will delve into the causality behind the synthetic choices and the functional implications of its unique structural motifs.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is fundamental to its application. Boc-3,4-Cl₂-Phg-OH is a synthetic compound valued for its role as a protected amino acid building block. Its key identifiers and properties are summarized below. For comparative context, the properties of its deprotected analog, 2-amino-2-(3,4-dichlorophenyl)acetic acid, are also provided.

Property	2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid	2-amino-2-(3,4-dichlorophenyl)acetic acid
CAS Number	142121-95-7[3][4]	128349-50-8[5]
Molecular Formula	C ₁₃ H ₁₅ Cl ₂ NO ₄ [3]	C ₈ H ₇ Cl ₂ NO ₂ [5]
Molecular Weight	320.17 g/mol [3]	220.05 g/mol [5]
IUPAC Name	2-[(tert-butoxycarbonyl)amino]-2-(3,4-dichlorophenyl)acetic acid	2-amino-2-(3,4-dichlorophenyl)acetic acid[5]
SMILES	<chem>O=C(O)C(NC(OC(C)(C)C)=O)C1=CC=C(Cl)C(Cl)=C1</chem> [3]	<chem>C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl</chem> [5]

Synthesis and Purification: A Validated Protocol

The synthesis of Boc-3,4-Cl₂-Phg-OH is a direct application of standard amine protection chemistry. The strategic choice of reagents and conditions is critical for achieving high yield and purity, avoiding side reactions, and ensuring the final product's integrity for downstream applications.

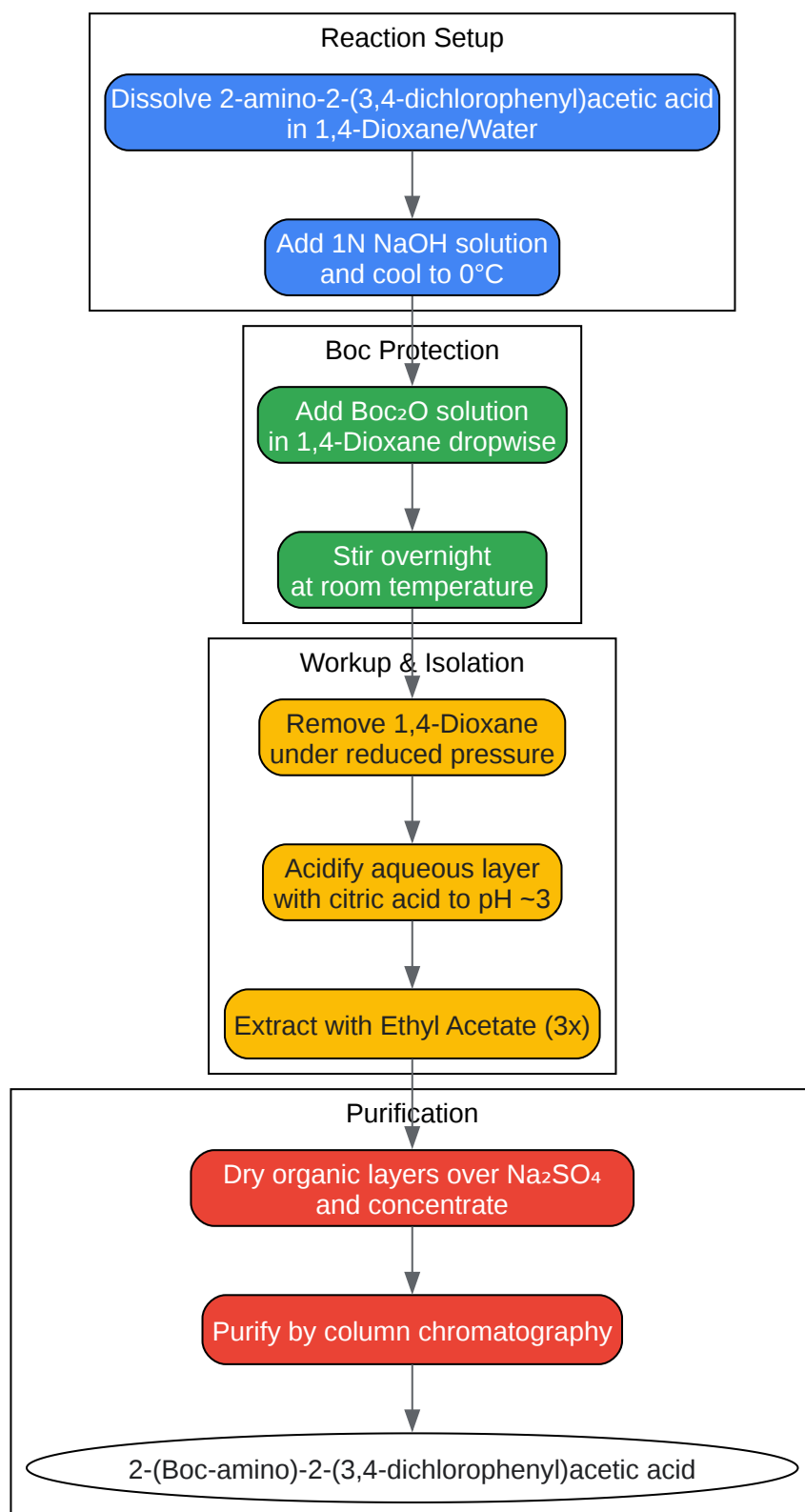
Causality of Experimental Design

The protocol described below is based on the well-established reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O).

- Starting Material: The synthesis commences with the unprotected amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid.

- **Solvent System:** A mixture of 1,4-dioxane and water is chosen. Dioxane solubilizes the amino acid and Boc_2O , while water dissolves the inorganic base, creating a biphasic system that facilitates the reaction at the interface and simplifies workup.
- **Base:** Sodium hydroxide (NaOH) is used to deprotonate the amino group, increasing its nucleophilicity, which is essential for its attack on the electrophilic carbonyl carbon of Boc_2O . [6] It also serves to keep the product in its carboxylate salt form, enhancing its solubility in the aqueous phase during the reaction.
- **Protection Reagent:** Di-tert-butyl dicarbonate (Boc_2O) is the most common and efficient reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO_2). [6][7]
- **Acidification:** After the reaction, the aqueous layer is acidified with a mild acid like citric acid. This step has two purposes: to protonate the carboxylate of the product, rendering it less water-soluble and allowing it to be extracted into an organic solvent, and to neutralize any remaining base.
- **Extraction & Purification:** Ethyl acetate is a standard choice for extracting moderately polar organic compounds. The final purification via column chromatography ensures the removal of any unreacted starting material or byproducts.

Experimental Workflow: Synthesis of Boc-3,4- Cl_2 -Phg-OH



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Caption: Workflow for the N-Boc protection of 2-amino-2-(3,4-dichlorophenyl)acetic acid.

Step-by-Step Synthesis Protocol

- **Dissolution:** In a round-bottom flask, dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
- **Basification:** Cool the solution to 0°C in an ice bath and add 1N sodium hydroxide solution (2.2 eq) while stirring.
- **Boc Anhydride Addition:** Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature overnight.
- **Solvent Removal:** Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.
- **Acidification & Extraction:** Cool the remaining aqueous solution to 0°C and acidify to pH 3 using a 10% citric acid solution. Extract the product with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel to obtain the final product.

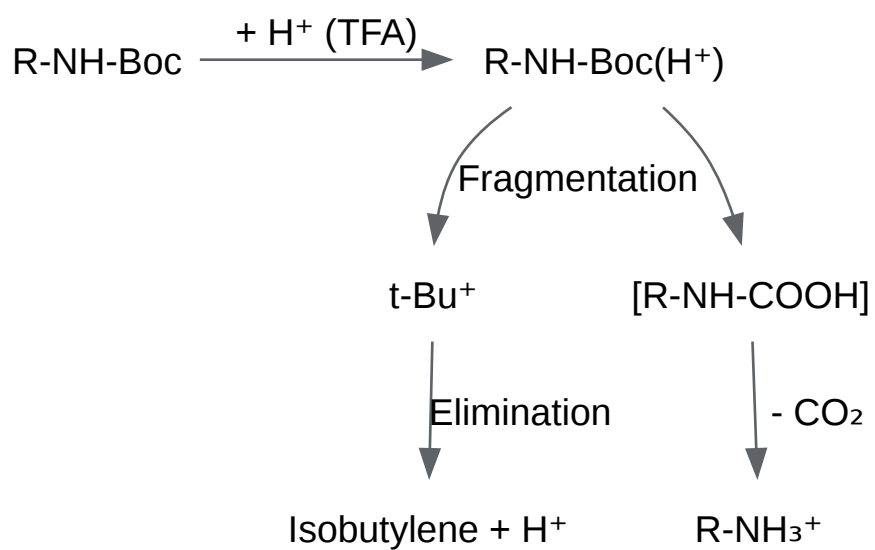
The Boc Protecting Group: A Pillar of Modern Synthesis

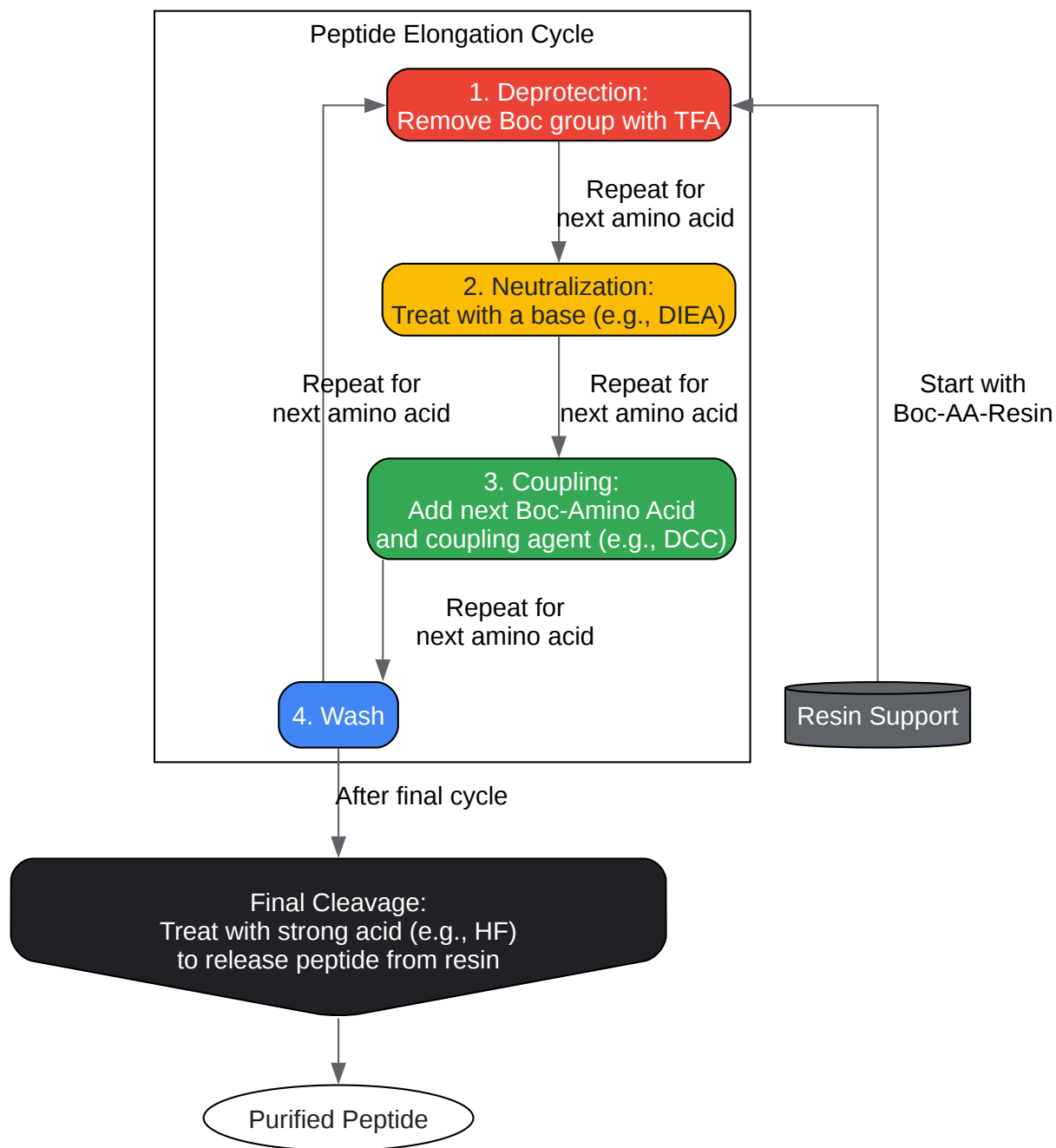
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.^{[1][6]}

- **Stability:** The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.^[8] This robustness allows for extensive chemical modifications on other parts of the molecule without premature deprotection.

- **Orthogonality:** In peptide synthesis, protecting groups must be "orthogonal," meaning one can be removed without affecting others. The Boc group is acid-labile, making it perfectly orthogonal to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and hydrogenolysis-labile groups like Cbz (benzyloxycarbonyl).^[6] This orthogonality is fundamental to the strategic assembly of complex peptides.
- **Mild Deprotection:** Removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).^{[7][8]} The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes into isobutylene and a proton. The carbamic acid intermediate spontaneously decarboxylates to release the free amine.

Mechanism of Boc Deprotection





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Caption: The iterative cycle of the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid represents more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, the reliability of its protecting group chemistry, and the desirable pharmacological properties imparted by its dichlorophenyl moiety make it an indispensable asset for researchers aiming to synthesize next-generation therapeutics. By understanding the rationale behind its synthesis and the strategic advantages of its use, scientists can fully leverage its potential to build complex molecules that address unmet medical needs.

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